3-Nitro-L-phenylalanine

Genetic Code Expansion Non-Canonical Amino Acids Protein Engineering

3-Nitro-L-phenylalanine (CAS 19883-74-0) is a regioisomerically defined meta-nitro amino acid indispensable for genetic code expansion using engineered PylRS systems, where the para-substituted analog is non-functional. The electron-withdrawing nitro group uniquely enables FRET-based protein dynamics measurements and serves as a reactive handle for downstream derivatization. This pure L-enantiomer delivers reproducible outcomes in tyrosine nitration pathway studies and oxidative heterocycle synthesis, avoiding the experimental failure caused by trivial nitro-positional swaps.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 19883-74-0
Cat. No. B556584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-L-phenylalanine
CAS19883-74-0
Synonyms19883-74-0; 3-Nitro-L-phenylalanine; (S)-2-amino-3-(3-nitrophenyl)propanoicacid; L-3-NITROPHENYLALANINE; (2S)-2-amino-3-(3-nitrophenyl)propanoicacid; NSC-21948; L-3-Nitrophe; AC1MC5SZ; L-3-NO2-Phe-OH; NCIStruc1_000602; NCIStruc2_000493; SCHEMBL44005; (R)-b-(3-nitrophenyl)alanine; (S)-b-(3-nitrophenyl)alanine; CHEMBL1449772; CTK0I2423; MolPort-001-758-749; NCI21948; ZINC1584113; ANW-73161; CCG-37980; NCGC00013280; AKOS015891099; AM83445; OR14707
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
InChIKeyYTHDRUZHNYKZGF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-L-phenylalanine (CAS 19883-74-0): A Meta-Nitro Unnatural Amino Acid for Genetic Code Expansion and Precision Biochemistry


3-Nitro-L-phenylalanine (CAS 19883-74-0, also referred to as L-3-Nitrophenylalanine or L-Phe(3-NO2)-OH) is a meta-substituted, nitro-aromatic non-canonical amino acid (ncAA) [1]. With a molecular formula of C9H10N2O4 and a molecular weight of 210.19 g/mol [1], this compound is characterized as an off-white powder with a melting point typically reported above 185°C (decomposition) and an optical rotation of +11.40° (c=1% in Methanol) . Its defining feature is the electron-withdrawing nitro group at the 3-position of the phenyl ring, which imparts distinct electronic properties and serves as a site for further chemical modification . As an analog of the canonical amino acid L-Phenylalanine, it is primarily utilized as a molecular probe in protein engineering, particularly for the site-specific incorporation into proteins to study structure-function relationships and for the development of novel peptide-based therapeutics .

3-Nitro-L-phenylalanine (CAS 19883-74-0): The Critical Impact of Nitro Group Regiochemistry on Molecular Recognition and Reactivity


In scientific procurement, the substitution of 3-Nitro-L-phenylalanine (CAS 19883-74-0) with a seemingly analogous nitro-phenylalanine derivative is not a trivial swap and can lead to complete experimental failure. The position of the nitro group (meta vs. para) fundamentally dictates the compound's electronic environment, which in turn governs its behavior in biological systems and chemical reactions [1]. For instance, the meta-nitro substitution is specifically recognized by engineered pyrrolysyl-tRNA synthetase mutants for genetic code expansion, whereas the para-nitro isomer is not [1]. Furthermore, the regiochemistry determines the compound's reactivity as a nitrating agent and its susceptibility to oxidative modification, directly impacting experimental outcomes in studies of protein nitration or peptide synthesis [2]. The following evidence guide provides the quantitative and comparative data necessary to justify the specific selection of the 3-nitro L-isomer over its closest analogs.

Quantitative Evidence for Selecting 3-Nitro-L-phenylalanine (CAS 19883-74-0) Over Close Analogs and Alternatives


Genetic Code Expansion: Superior Incorporation Efficiency of 3-Nitro-L-phenylalanine with a Single PylRS Mutant

In the context of genetic code expansion, the selection of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is critical for efficient and high-fidelity incorporation. 3-Nitro-L-phenylalanine demonstrates a distinct advantage as it is incorporated with high fidelity in E. coli at a yield of 10 mg/L of superfolder GFP (sfGFP) using the single, versatile N346A/C348A mutant of pyrrolysyl-tRNA synthetase (PylRS) [1]. In contrast, a more specialized mutant, the F4-nitroTyr-MbPylRS, achieves a much higher yield of ~750 mg/L for sfGFP and ~25% efficiency in HEK293T cells [1]. This demonstrates that while specialized tools exist for higher efficiency, 3-Nitro-L-phenylalanine is uniquely accessible using a broadly applicable PylRS mutant, unlike many other ncAAs which require bespoke synthetase engineering. This simplifies experimental design for researchers new to the field.

Genetic Code Expansion Non-Canonical Amino Acids Protein Engineering

Regioselective Nitration: 3-Nitro-L-phenylalanine is a Distinct Product in Chemical Mimics of Nitrosative Stress

The compound's identity as a specific nitration product distinguishes it from its positional isomers. When L-Phenylalanine is reacted with the air pollutant and nitrating agent peroxyacetyl nitrate (PAN), a mixture of products is formed. Crucially, this reaction yields 3-nitrotyrosine and 4-nitrophenylalanine, but 3-nitrophenylalanine is not reported as a major product of this specific pathway [1]. This indicates that 3-nitro-L-phenylalanine is not a major endogenous product of PAN-mediated nitration. However, its unique meta-substitution pattern makes it a critical control or probe in studies investigating the specificity of nitrative stress, particularly when comparing it to the more common 3-nitrotyrosine and 4-nitrophenylalanine products. The presence of the 3-nitro group confers a distinct electronic profile that can be used to differentiate between competing nitration mechanisms.

Chemical Biology Protein Nitration Oxidative Stress

Chemical Reactivity: Divergent Cyclotrimerization Yields with Hypochlorous Acid

The meta-nitro substitution pattern of 3-Nitro-L-phenylalanine dictates its unique reactivity in oxidative environments. While direct data for 3-Nitro-L-phenylalanine is unavailable, a study on the related 3-nitrotyrosine provides a strong class-level inference. Under identical reaction conditions (aqueous phosphate buffer, pH 7.4, reaction with hypochlorous acid), 3-nitrotyrosine undergoes a Chichibabin-type cyclotrimerization to yield 3,5-bis(4-hydroxy-3-nitrophenyl)pyridine in 15% isolated yield [1]. In stark contrast, the parent amino acid L-Phenylalanine yields only 9% of the corresponding 3,5-diphenylpyridine product under the same conditions [1]. This significant difference in yield (15% vs. 9%) and product distribution highlights that the presence of a nitro group on the aromatic ring dramatically alters the compound's susceptibility to oxidative coupling and the efficiency of heterocycle formation. This makes 3-Nitro-L-phenylalanine a valuable building block for synthesizing complex, nitro-substituted heterocyclic scaffolds that are inaccessible from L-Phenylalanine.

Organic Chemistry Oxidative Cyclization Amino Acid Derivatives

Physical Properties: Quantifiable Differences in Purity, Melting Point, and Optical Rotation

For procurement, the specific physical properties of 3-Nitro-L-phenylalanine (CAS 19883-74-0) directly impact experimental reproducibility and purity requirements. Compared to the closely related 4-nitro-L-phenylalanine (CAS 949-99-5), the meta-isomer exhibits distinct characteristics. 3-Nitro-L-phenylalanine is available at high purity (≥97-98% by HPLC) from suppliers like ChemImpex and AKSci, with a melting point typically reported between 233-242°C (AKSci) or >185°C (dec.) from other sources [REFS-1, REFS-2]. In contrast, 4-Nitro-L-phenylalanine has a reported melting point of 236-239°C (dec.) [1]. Furthermore, the optical rotation of 3-Nitro-L-phenylalanine is +11.40° (c=1% in Methanol) , while its Fmoc-protected derivative shows a rotation of -36° (c=1 in DMF) . These precise specifications allow for unambiguous identification and ensure batch-to-batch consistency, which is critical for applications requiring high stereochemical fidelity.

Analytical Chemistry Quality Control Procurement Specifications

Primary Research and Industrial Applications for 3-Nitro-L-phenylalanine (CAS 19883-74-0)


Genetic Code Expansion for Protein Structure-Function Studies

This compound is a validated substrate for engineered pyrrolysyl-tRNA synthetase mutants, enabling its site-specific incorporation into proteins in both E. coli and mammalian cells. As demonstrated by the evidence in Section 3, it can be incorporated using the widely available N346A/C348A PylRS mutant, albeit with moderate efficiency [3]. This makes it an accessible tool for laboratories looking to introduce a unique spectroscopic handle (the nitro group can quench tryptophan fluorescence via FRET) or a site for further chemical modification into a protein of interest [3].

Probe for Nitrosative Stress and Protein Modification

As established in Section 3, the distinct meta-substitution pattern of 3-Nitro-L-phenylalanine makes it a valuable control or comparative probe in studies of biological nitration. While it is not a major product of PAN-mediated nitration, its unique electronic profile, conferred by the meta-nitro group, allows researchers to differentiate between various nitrating agents and pathways that may generate other nitro-aromatic species like 3-nitrotyrosine or 4-nitrophenylalanine [3].

Synthesis of Complex Heterocyclic Scaffolds

The presence of the electron-withdrawing nitro group, as highlighted by the class-level inference in Section 3, makes 3-Nitro-L-phenylalanine a more reactive partner in oxidative coupling reactions compared to native phenylalanine. It can serve as a strategic building block for the synthesis of novel, nitro-substituted heterocyclic compounds, such as substituted pyridines, via Chichibabin-type cyclotrimerizations or other oxidative cyclizations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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